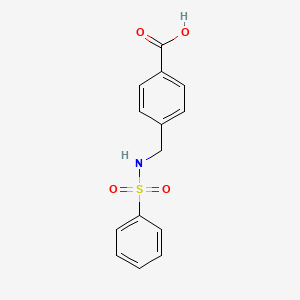

4-(benzenesulfonamidomethyl)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylsulfonylamino group at the para position, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamidomethyl)benzoic Acid typically involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride in the presence of a base such as sodium borate. The reaction is carried out in an aqueous medium under ultrasonic conditions to enhance the reaction rate and yield. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization .

Reaction Conditions:

Reactants: 4-(aminomethyl)benzoic acid, benzenesulfonyl chloride

Catalyst/Base: Sodium borate

Solvent: Water

Temperature: Room temperature

Time: 4 hours

Purification: Recrystallization

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzenesulfonamidomethyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Sulfinyl or sulfide derivatives

Substitution: Nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

4-(benzenesulfonamidomethyl)benzoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(benzenesulfonamidomethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-[(phenylsulfonyl)amino]benzoate

- Methyl 4-[methyl(phenylsulfonyl)amino]benzoate

- Benzoic acid, 4-amino-, methyl ester

Uniqueness

4-(benzenesulfonamidomethyl)benzoic Acid stands out due to its unique combination of a benzoic acid moiety and a phenylsulfonylamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.

Biologische Aktivität

4-(benzenesulfonamidomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its interactions with various biological macromolecules, which may lead to therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with a benzenesulfonamidomethyl group. This configuration enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The phenylsulfonyl group is known to form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound has shown potential in modulating cellular pathways involved in inflammation and cancer, exerting therapeutic effects through these mechanisms .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including glycerol-3-phosphate acyltransferase (GPAT), which plays a critical role in lipid metabolism. This inhibition could have implications for obesity treatment .

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

- In Vitro Studies : An in vitro study demonstrated that this compound significantly inhibited the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values reported were promising compared to standard chemotherapeutics .

- In Vivo Studies : Animal model studies indicated that administration of this compound led to reduced tumor growth rates and improved survival rates in treated groups compared to controls. These findings support the need for further clinical investigation .

- Enzyme Interaction Studies : Kinetic assays revealed that the compound acts as a competitive inhibitor for GPAT, with an IC50 value suggesting effective inhibition at low concentrations. Docking studies further elucidated the binding interactions within the enzyme's active site, confirming the structural basis for its inhibitory action .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178693-27-1 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.